2-chloro-4-(1H-pyrrol-1-yl)pyridine
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Overview
Description
2-chloro-4-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1H-pyrrol-1-yl)pyridine typically involves the reaction of 2-chloropyridine with pyrrole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrrole ring attaches to the pyridine ring at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(1H-pyrrol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, alkoxides, bases like potassium carbonate, solvents like DMF.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-4-(1H-pyrrol-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-chloro-4-(1H-pyrrol-1-yl)pyridine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(1H-pyrazol-1-yl)pyridine: Similar structure but with a pyrazole ring instead of a pyrrole ring.
2-chloro-4-(1H-imidazol-1-yl)pyridine: Contains an imidazole ring, offering different reactivity and biological activity.
2-chloro-4-(1H-pyrrol-1-yl)benzene: Similar but with a benzene ring instead of a pyridine ring.
Uniqueness
2-chloro-4-(1H-pyrrol-1-yl)pyridine is unique due to the combination of pyridine and pyrrole rings, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C9H7ClN2 |
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Molecular Weight |
178.62 g/mol |
IUPAC Name |
2-chloro-4-pyrrol-1-ylpyridine |
InChI |
InChI=1S/C9H7ClN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h1-7H |
InChI Key |
IUTWVAFLRFUPMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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